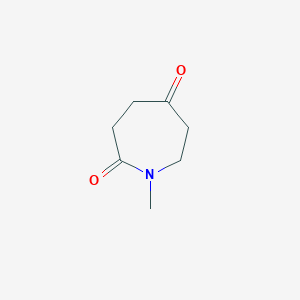

1-Methylazepane-2,5-dione

Description

1-Methylazepane-2,5-dione, a diketopiperazine (DKP) derivative, is a bicyclic six-membered lactam structure featuring a methyl group at the N-1 position and conjugated ketone groups at positions 2 and 3. It was isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 during a search for bioactive alkaloids with antiviral properties . Structurally, it belongs to the piperazine-2,5-dione family, characterized by two amide linkages forming a rigid bicyclic framework. This compound exhibits notable bioactivity, including antiviral effects against H1N1 influenza virus (IC₅₀ values in the micromolar range), attributed to its ability to interfere with viral replication mechanisms .

Properties

IUPAC Name |

1-methylazepane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-5-4-6(9)2-3-7(8)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLDEAVKGKAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazepane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,6-diaminohexane with phosgene can yield 1-methylazepane-2,5-dione through intramolecular cyclization. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-methylazepane-2,5-dione may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazepane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols, yielding 1-methylazepane-2,5-diol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-Methylazepane-2,5-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-methylazepane-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

1-Methylazepane-2,5-dione is part of a broader class of DKPs with diverse substituents influencing their bioactivity and physicochemical properties. Key structural analogs include:

Albonoursin (Compound 7)

- Structure: Non-methylated DKP with a benzylidene substituent at position 3 and isobutyl group at position 4.

- Key Difference: Absence of the N-methyl group in albonoursin may enhance target binding affinity compared to methylated derivatives.

(3Z,6S)-3-Benzylidene-6-Isobutylpiperazine-2,5-dione (Compound 6)

- Structure : Features a benzylidene group at position 3 and isobutyl substituent at position 6 but lacks the N-methyl group.

(3Z,6E)-1-N-Methyl-3-Benzylidene-6-(2S-Methyl-3-Hydroxypropylidene)-Piperazine-2,5-dione (Compound 1)

- Structure : Contains a benzylidene group at position 3 and a 2S-methyl-3-hydroxypropylidene substituent at position 5.

- Stereochemical Impact : The S-configuration at the methyl group in the hydroxypropylidene side chain (vs. R-configuration in Compound 2) correlates with distinct NMR shifts and optical rotation, though bioactivity differences remain unquantified .

Table 1: Structural and Bioactivity Comparison of Selected DKPs

Impact of Substituents on Bioactivity

- Benzylidene Groups: Enhance π-π stacking with viral proteins, as seen in albonoursin’s superior activity .

- Hydroxypropylidene Side Chains : Introduce stereochemical complexity (e.g., Compounds 1 vs. 2), which may influence target selectivity .

Biological Activity

1-Methylazepane-2,5-dione, also known as 1-methyl-1H-pyrrole-2,5-dione, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Methylazepane-2,5-dione has the following chemical structure:

- Molecular Formula : C7H9NO2

- Molecular Weight : 139.15 g/mol

The compound features a pyrrole ring with two carbonyl groups at the 2 and 5 positions, contributing to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 1-methylazepane-2,5-dione exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2 to 16 µg/mL, highlighting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

Compounds derived from 1-methylazepane-2,5-dione have been evaluated for anti-inflammatory activity. In vitro studies involving human peripheral blood mononuclear cells (PBMCs) revealed that these compounds inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The strongest inhibitory effects were observed at higher concentrations (100 µg/mL), although some toxicity was noted at this level .

3. Neuroprotective Properties

A series of analogs related to 1-methylazepane-2,5-dione have been studied for their effects on the N-methyl-D-aspartate (NMDA) receptor. These studies suggest that certain modifications to the structure enhance antagonistic activity at NMDA receptor glycine sites. This could indicate potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of 1-methylazepane-2,5-dione derivatives, a library of compounds was synthesized and screened against various pathogens. The results indicated that several derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 16 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of these compounds involved treating activated PBMCs with varying concentrations of the compounds. The findings demonstrated a dose-dependent reduction in cytokine production:

| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 50 | 40 |

| 100 | 75 | 65 |

The biological activities of 1-methylazepane-2,5-dione are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anti-inflammatory Mechanism : It modulates the signaling pathways involved in cytokine production, particularly through inhibition of NF-kB activation.

- Neuroprotective Mechanism : By antagonizing NMDA receptors, it may prevent excitotoxicity associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.